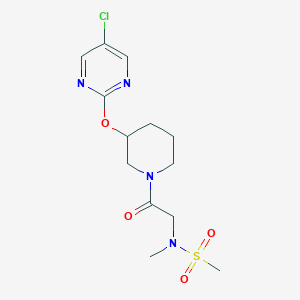

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine are prepared using organolithium reagents. Nucleophilic attack on these pyrimidines using N-methylpiperazine leads to the formation of C-4 substituted products. Additionally, reaction with N,N-dimethylethylenediamine yields the final compound exclusively .

Chemical Reactions Analysis

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the synthesis of pyrimidine derivatives. The introduction of hydrophobic side chains using organolithium reagents enhances binding affinity with serotonin (5-HT) receptor sites .

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions and Derivative Synthesis

Cycloaddition reactions involving N-sulfinylsulfonamides with ketenimines have been explored, producing N,N'-disubstituted amidine derivatives and N-sulfinyl-p-toluidine via intermediate cycloadducts. These processes highlight the utility of sulfonamide compounds in synthesizing complex chemical structures, potentially including derivatives of the specified compound (Minami et al., 1975).

Piperidine Synthesis through Oxidative Functionalizations

Stereoselective synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides through oxidative carbon-hydrogen bond functionalizations showcases another application. This method emphasizes the role of sulfonamides in facilitating the construction of piperidine rings, which are core structures in many pharmaceuticals (Brizgys et al., 2012).

Antioxidant Development for Age-Related Diseases

Research into analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups has identified compounds that protect cells against oxidative stress. This research suggests potential therapeutic applications of sulfonamide derivatives in treating age-related conditions such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Synthesis of Pyrimidine Precursors for Drug Development

A study detailing the efficient synthesis of functionalized pyrimidine derivatives, crucial for the development of drugs like rosuvastatin, highlights the chemical versatility and importance of sulfonamide compounds in pharmaceutical synthesis (Šterk et al., 2012).

Sulfonamides as Terminators in Cyclisations

Sulfonamides have been explored as terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems. This application is particularly relevant in complex molecule synthesis, including potential routes to derivatives of the specified compound (Haskins & Knight, 2002).

Eigenschaften

IUPAC Name |

N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBFCNDLSAISRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)

![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)

![N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2692759.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide](/img/structure/B2692763.png)

![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)

![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)